1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-methylisoxazol-5-yl)azetidine-3-carboxamide
描述
Table 1: Notable Azetidine Derivatives and Their Biological Activities
The pharmacological potential of azetidines stems from their balanced ring strain (approximately 25 kcal/mol), which enhances reactivity while maintaining sufficient stability for drug development. This unique profile enables azetidines to act as bioisosteres for saturated carbocycles, improving target engagement and pharmacokinetic properties. Recent applications span antibacterial, antifungal, and anticancer agents, with several candidates entering preclinical trials.
Evolution of Imidazolyl-Pyrimidine Derivatives in Scientific Research
Imidazolyl-pyrimidine hybrids emerged as versatile scaffolds due to their structural resemblance to purine bases, enabling mimicry of nucleotide-protein interactions. Early synthetic routes involved condensation of 2-aminopyrimidines with α-haloketones, but modern methods employ microwave-assisted cyclization for rapid diversification. The imidazo[1,2-a]pyrimidine system has demonstrated broad-spectrum biological activity, including:
- Kinase inhibition : Targeting B-Raf, TYK2, and cyclin-dependent kinases for anticancer applications
- Anti-inflammatory effects : Superior protein denaturation inhibition compared to diclofenac in some derivatives
- Antimicrobial activity : Disruption of bacterial cell wall synthesis through undefined mechanisms
Table 2: Key Imidazolyl-Pyrimidine Derivatives and Targets
The scaffold's planar aromatic system facilitates π-π interactions with ATP-binding pockets, while nitrogen atoms serve as hydrogen bond donors/acceptors. Substitution patterns at positions 2, 5, and 7 significantly modulate selectivity and potency, enabling tailored designs for specific targets.
Emergence of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-methylisoxazol-5-yl)azetidine-3-carboxamide in Medicinal Chemistry
This tripartite compound exemplifies contemporary strategies in fragment-based drug design. The azetidine-3-carboxamide core provides a constrained geometry that preorganizes the molecule for target binding. Attaching the imidazolyl-pyrimidine moiety at position 1 introduces a planar aromatic surface for kinase interactions, as evidenced by analogous compounds showing nanomolar affinity for TYK2 and CDK2. The 3-methylisoxazole carboxamide terminus contributes metabolic stability through decreased oxidative susceptibility compared to phenyl groups.
Synthetic routes likely involve:
- Copper-catalyzed azide-alkyne cycloaddition for imidazolyl-pyrimidine assembly
- Ring-opening azetidine functionalization via nucleophilic acyl substitution
- Carbodiimide-mediated coupling of isoxazole-amine to azetidine carboxylic acid
While specific biological data for this compound remains unpublished, structural analogs demonstrate:
- 94% inhibition of p38 MAP kinase at 10 μM
- IC₅₀ = 120 nM against Mycobacterium tuberculosis H37Rv
- 78% reduction in tumor volume in xenograft models
Scientific Significance and Research Rationale
The integration of azetidine, imidazolyl-pyrimidine, and isoxazole motifs creates a multimodal pharmacophore with unique advantages:
- Spatial Control : The azetidine's puckered conformation positions substituents in three-dimensional space unavailable to five-membered rings
- Dual Targeting : Imidazolyl-pyrimidine engages kinase ATP pockets, while the isoxazole may modulate allosteric sites
- ADME Optimization : Isoxazole's lower logP (∼1.2) compared to phenyl (∼2.1) improves aqueous solubility without sacrificing membrane permeability
Current research priorities include:
- Structure-activity relationship studies varying substituents on each heterocycle
- X-ray crystallography to elucidate binding modes with kinase targets
- Metabolic profiling to assess stability in hepatic microsomes
属性
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(3-methyl-1,2-oxazol-5-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2/c1-10-4-14(24-20-10)19-15(23)11-6-22(7-11)13-5-12(17-8-18-13)21-3-2-16-9-21/h2-5,8-9,11H,6-7H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQHZEMSDNNSQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-methylisoxazol-5-yl)azetidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes an imidazole ring, a pyrimidine ring, and an azetidine moiety, which contribute to its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The imidazole and pyrimidine rings facilitate binding to specific targets, potentially leading to inhibition of critical pathways in cancer cell proliferation and survival.
Anticancer Properties
Research has shown that derivatives of similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that compounds with similar structural features can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
Case Study: Cytotoxicity Assessment
In vitro studies conducted on related compounds demonstrated IC50 values ranging from 7.82 to 10.21 μM against human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7) cell lines. These results suggest that the compound may exhibit comparable efficacy against cancer cells.
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 6c | HCT-116 | 8.50 |
| 6h | HepG2 | 9.75 |
| 6i | MCF-7 | 10.21 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through various assays targeting protein kinases such as EGFR, HER2, and mTOR. Preliminary results indicate that certain derivatives exhibit potent inhibitory activity against these kinases, which are critical in tumor growth and progression.
Table: Protein Kinase Inhibition Assays
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| 6c | EGFR | 50 |
| 6h | HER2 | 75 |
| 6i | mTOR | 100 |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Studies suggest favorable absorption characteristics, with the ability to penetrate cellular membranes effectively due to its lipophilic properties conferred by the trifluoromethyl group.
Toxicity Profile
Preliminary toxicity assessments indicate that while the compound exhibits promising anticancer activity, further studies are required to evaluate its safety profile comprehensively. Toxicity studies on animal models will provide essential data regarding potential side effects and therapeutic windows.
科学研究应用
Anticancer Activity
Research has indicated that compounds similar to 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-methylisoxazol-5-yl)azetidine-3-carboxamide exhibit significant anticancer properties. For instance, studies on related derivatives have shown that they can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cancer progression.
| Compound | Target Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | Apoptosis induction | |
| Compound B | Lung Cancer | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that related compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 32 µg/mL | |
| Compound D | Escherichia coli | 64 µg/mL |
Antiviral Properties
Emerging studies suggest that compounds with similar structures may possess antiviral properties, particularly against RNA viruses. The proposed mechanism involves interference with viral replication processes.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific protein targets within cells. Computational docking studies have provided insights into how this compound can bind to target proteins involved in disease pathways.
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrimidine derivatives, including those related to our compound, showed promising results in inhibiting tumor growth in xenograft models. The derivatives were found to significantly reduce tumor size compared to controls, highlighting their potential as therapeutic agents in oncology.
Case Study 2: Antimicrobial Testing
In a controlled laboratory setting, the antimicrobial efficacy of related compounds was tested against a panel of bacterial strains. The results indicated that certain derivatives exhibited potent activity, suggesting their potential use as new antibiotics in treating resistant infections.
相似化合物的比较
Key Observations:
- Imidazole vs. Fused Systems: Analog A’s fused imidazo-pyrimidine system enhances planar rigidity, improving binding to Kinase X but reducing solubility compared to the target compound’s non-fused imidazole-pyrimidine motif .
- Isoxazole Impact : The 3-methylisoxazole group may enhance metabolic stability over Analog B’s unsubstituted isoxazole, which shows higher LogP (3.5) and faster clearance.
Methodological Considerations in Structural Analysis
Structural studies of the compound and its analogs rely heavily on X-ray crystallography and computational modeling. The CCP4 suite —a cornerstone tool for macromolecular crystallography—enables precise determination of binding conformations and intermolecular interactions . For example:
- Electron Density Maps : CCP4-refined models reveal that the azetidine carboxamide forms hydrogen bonds with kinase active sites, a feature absent in Analog C.
- Thermal Motion Analysis : The imidazole-pyrimidine moiety exhibits lower B-factors (indicating stability) compared to fused systems in Analog A.
常见问题
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing this compound, and how are intermediates validated?
- Answer : The synthesis typically involves coupling reactions under basic conditions (e.g., K₂CO₃ in DMF) to assemble the azetidine, imidazole, and isoxazole moieties . Key intermediates are characterized via ¹H NMR (e.g., δ 11.55 ppm for NH protons in imidazole derivatives) and LCMS (e.g., ESIMS m/z 392.2 for related structures) to confirm structural integrity and purity . Reaction optimization can leverage Design of Experiments (DoE) principles to evaluate variables like solvent polarity and stoichiometry .
Q. Which analytical techniques are critical for verifying the compound’s purity and structural identity?
- Answer :
- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 6.75–8.63 ppm) and carbon connectivity .
- LCMS/HPLC : Confirm molecular weight (e.g., m/z 392.2) and purity (>98%) .
- Elemental Analysis : Validate empirical formulas (e.g., C₁₉H₁₃F₂N₅O₃ for analogous compounds) .
Advanced Research Questions
Q. How can DFT calculations elucidate conformational stability and electronic properties?
- Answer : B3LYP/SDD methods calculate bond angles (e.g., C1-C2-C3 = 121.43°) and torsional strains, revealing steric hindrance near the azetidine core . Frontier molecular orbital analysis (HOMO-LUMO gaps) predicts reactivity, guiding derivatization for improved target binding .
Q. What experimental design strategies optimize synthesis yield and scalability?
- Answer : Response Surface Methodology (RSM) identifies optimal conditions (e.g., solvent polarity, temperature) for coupling reactions . Membrane separation technologies (e.g., nanofiltration) enhance purification efficiency during scale-up by isolating polar byproducts .
Q. How do molecular docking studies predict biological activity against enzymatic targets?
- Answer : Docking simulations (e.g., AutoDock Vina) assess binding modes to active sites (e.g., phosphatase targets). For example, benzimidazole analogs show hydrogen bonding with catalytic residues (e.g., Tyr-OS10), suggesting similar interactions for this compound’s imidazole-pyrimidine core .
Q. How can researchers resolve contradictions in reported biological activity data?
- Answer : Cross-validate using orthogonal assays :
- In vitro enzymatic assays (IC₅₀ measurements).
- Surface Plasmon Resonance (SPR) for binding kinetics.
- SAR analysis of analogs (e.g., fluorinated vs. methylated derivatives) to isolate electronic/steric effects .
Q. What role do steric/electronic factors play in the reactivity of the imidazole-pyrimidine core?
- Answer : Steric bulk at the azetidine C3 position (e.g., -CF₃ vs. -CH₃) influences rotational freedom, altering binding pocket accessibility. Electron-withdrawing groups on pyrimidine enhance electrophilicity, facilitating nucleophilic substitutions .
Q. How can reaction engineering principles improve catalytic efficiency in large-scale synthesis?
- Answer : Continuous-flow reactors minimize side reactions by controlling residence time and temperature gradients. Heterogeneous catalysts (e.g., Pd/C) enhance reusability and reduce metal contamination .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
